2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
This compound is a bicyclic heterocyclic molecule featuring a cyclopenta[c]pyridazin-3-one core fused with a piperidin-4-ylmethyl group substituted at the 1-position with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety. The structure combines a pyridazinone ring (known for bioactivity in inflammation and CNS disorders) with a benzodioxine sulfonyl group, which may enhance solubility and receptor-binding affinity . Characterization likely employs NMR, IR, and HRMS, as seen in related compounds (e.g., 1l and 2d in –4).
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21-12-16-2-1-3-18(16)22-24(21)14-15-6-8-23(9-7-15)30(26,27)17-4-5-19-20(13-17)29-11-10-28-19/h4-5,12-13,15H,1-3,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCOHQHOXTWZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antibacterial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure features a cyclopenta[c]pyridazin core linked to a piperidine moiety and a benzodioxine sulfonyl group. The molecular formula is , with a molecular weight of approximately 366.44 g/mol. Its structural complexity suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O4S |
| Molecular Weight | 366.44 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Enzyme Inhibition
Recent studies have shown that derivatives of compounds containing the benzodioxine and piperidine moieties exhibit significant enzyme inhibitory activities. For instance, compounds synthesized from similar structures demonstrated potent inhibition against enzymes such as acetylcholinesterase (AChE) and urease.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound A (related structure) | Acetylcholinesterase | 0.63 ± 0.001 |
| Compound B (related structure) | Urease | 2.14 ± 0.003 |
These findings suggest that the target compound may also possess similar inhibitory effects due to its structural similarities with known inhibitors.
Antibacterial Activity
The antibacterial potential of compounds with the benzodioxine structure has been documented extensively. For example, studies indicate moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis.
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound C (related structure) | Salmonella typhi | Strong |
| Compound D (related structure) | Bacillus subtilis | Moderate |
The presence of the sulfonamide group in the target compound is likely to enhance its antibacterial properties.
Case Studies
- Enzyme Inhibition Study : A study published in Brazilian Journal of Pharmaceutical Sciences investigated a series of piperidine derivatives for their AChE inhibitory activity. The results indicated that modifications in the piperidine ring significantly influenced enzyme binding affinity and inhibition rates .
- Antibacterial Screening : Another study focused on the synthesis of sulfonamide derivatives bearing benzodioxine moieties, which were screened against multiple bacterial strains. The findings revealed that certain derivatives exhibited high antibacterial efficacy, supporting the hypothesis that similar structures could yield potent antibacterial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparison Points:
Core Heterocycle Influence: The target compound’s cyclopenta[c]pyridazin-3-one core is distinct from imidazopyridine (1l) and oxadiazole () systems. Pyridazinones are associated with anti-inflammatory and kinase-inhibitory roles, whereas imidazopyridines (e.g., 1l) show explicit anti-inflammatory activity . Pyrido-pyrimidinones () share fused bicyclic systems but differ in electronic properties due to nitrogen positioning, affecting target selectivity.
Substituent Effects :
- The benzodioxine sulfonyl group in the target compound likely improves solubility and metabolic stability compared to BK80300’s 2-methylbenzoyl group, which lacks sulfonyl’s polar character .
- Piperidine modifications : The 4-methylpiperidine in ’s oxadiazole derivative may enhance blood-brain barrier penetration, a trait absent in the target compound’s unmodified piperidine .
Synthetic and Analytical Methods :
- The target compound’s synthesis may mirror BK80300’s route, involving sulfonylation and cyclization . Characterization would require NMR (e.g., δ 1.10–8.61 ppm for piperidine and aromatic protons, as in ) and HRMS for validation .
Q & A
Q. Strategies :
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency but may require quenching to prevent over-reaction .
- Catalyst selection : Palladium or copper catalysts for coupling steps, with chelating ligands to suppress side reactions .
- Kinetic control : Lower temperatures (0–5°C) for sulfonyl chloride reactions to avoid hydrolysis .
Validation : Use DoE to model interactions between variables (e.g., temperature vs. catalyst loading) and identify optimal conditions .
Advanced: What methodologies are recommended for assessing the compound’s bioactivity and target engagement?
Q. Approaches :
- In vitro assays : Screen against kinase or GPCR panels using fluorescence polarization or TR-FRET assays .
- Molecular docking : Predict binding modes with targets like PDE4 or serotonin receptors using AutoDock Vina or Schrödinger .
- SAR studies : Synthesize analogs with modified sulfonyl or piperidine groups to map pharmacophore requirements .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS adducts)?
Q. Troubleshooting :
- Orthogonal validation : Cross-check NMR assignments with COSY/HSQC and compare HRMS data to theoretical isotopic patterns .
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., desulfonated intermediates) and adjust synthetic routes .
- Computational modeling : Simulate NMR chemical shifts with DFT (e.g., Gaussian) to confirm structural assignments .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Q. Methodology :
- Fragment-based design : Replace the cyclopenta[c]pyridazinone core with pyridazine or triazole moieties to evaluate potency changes .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
- Metabolic stability testing : Incubate with liver microsomes to guide substituent modifications (e.g., fluorination of benzodioxine) .
Advanced: How can computational modeling predict off-target interactions or toxicity risks?
Q. Tools and workflows :
- Molecular dynamics (MD) : Simulate binding to hERG or CYP450 isoforms to assess cardiotoxicity or metabolic liabilities (AMBER or GROMACS) .
- QSAR models : Train on datasets of structurally related compounds to predict logP, solubility, and IC50 values .
- AdmetSAR : Screen for Ames test positivity or hepatotoxicity using open-access platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
